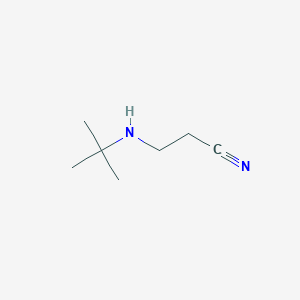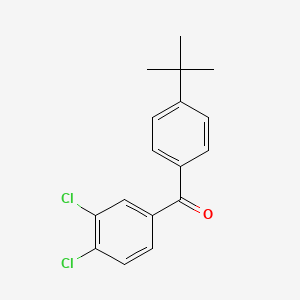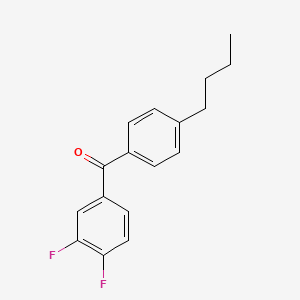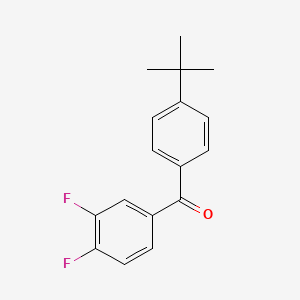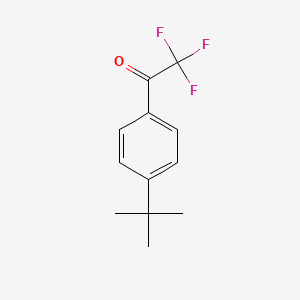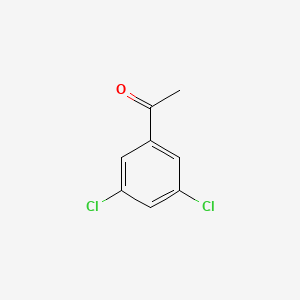
3',5'-Dichloroacetophenone
Übersicht
Beschreibung
3’,5’-Dichloroacetophenone is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is a liquid at 20°C and appears as a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular structure of 3’,5’-Dichloroacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and two chlorine atoms . The exact spatial configuration can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
3’,5’-Dichloroacetophenone has a boiling point of 135°C at 17 mmHg and a flash point of 120°C . It has a specific gravity of 1.33 and a refractive index of 1.57 .
Wissenschaftliche Forschungsanwendungen
Inhibition and Antiproliferative Activity in Cancer Cells
3',5'-Dichloroacetophenone has shown potential as an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in cancer cell metabolism. The inhibition of PDK1 can lead to the activation of the pyruvate dehydrogenase complex, consequently reducing the proliferation of cancer cells, such as NCI-H1975 cells. Novel dichloroacetophenones enhanced oxidative phosphorylation in cancer cells, suggesting their potential use in developing potent PDK1 inhibitors (Zhang et al., 2018).
Phototransformations in Molecular Structures
This compound derivatives have been studied for their behavior under UV radiation, revealing interesting phototransformations. These transformations include rotations within the molecule, such as of the hydroxyl and acetyl groups, which are observed in low-temperature environments. This kind of research helps in understanding the molecular dynamics of acetophenones under different environmental conditions (Pagacz-Kostrzewa et al., 2023).
Corrosion Inhibition
Some derivatives of this compound, such as 3,4-dichloro-acetophenone-O-1′-(1′,3′,4′-triazolyl)-methaneoxime, have been found effective as inhibitors for mild steel corrosion in acidic media. These compounds prevent corrosion by adsorbing onto the metal surface, following the Langmuir isotherm, and thus protect the metal in aggressive environments (Li et al., 2008).
Bioconjugation in Peptides
Dichloroacetophenone derivatives have been developed for use in bioconjugation, specifically for constructing disulfide bridges in peptides. This method is advantageous due to its selectivity, biocompatibility, and efficiency under mild reaction conditions, making it a valuable tool in peptide chemistry (Wu et al., 2020).
Antimicrobial Activity
Certain compounds synthesized from this compound, such as (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, have exhibited significant antimicrobial activities. These compounds, obtained through crossed-aldol condensation reactions, showed effectiveness against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Balaji et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
For instance, dichloroacetophenone has been shown to inhibit Pyruvate dehydrogenase kinase-1 (PDK1), a key metabolic enzyme
Mode of Action
For example, dichloroacetophenone has been shown to inhibit PDK1, leading to increased apoptosis and decreased autophagy in acute myeloid leukemia (AML) cells
Biochemical Pathways
PDK1 plays a crucial role in the regulation of glucose metabolism, and its inhibition can disrupt these processes .
Result of Action
If we consider the potential inhibition of pdk1, this could lead to increased apoptosis and decreased autophagy in certain cell types, such as aml cells . It’s important to note that these effects are speculative and based on the actions of similar compounds.
Biochemische Analyse
Biochemical Properties
3’,5’-Dichloroacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an intermediate in the synthesis of certain antitussive and antiasthmatic drugs . The compound interacts with enzymes involved in the metabolic pathways of these drugs, facilitating their synthesis and enhancing their therapeutic effects. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
3’,5’-Dichloroacetophenone has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, 3’,5’-Dichloroacetophenone can impact cell signaling by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3’,5’-Dichloroacetophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5’-Dichloroacetophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3’,5’-Dichloroacetophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3’,5’-Dichloroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3’,5’-Dichloroacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may enhance the production of certain metabolites by activating enzymes involved in their synthesis or inhibit the production of others by blocking key enzymatic steps.
Transport and Distribution
Within cells and tissues, 3’,5’-Dichloroacetophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 3’,5’-Dichloroacetophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence metabolic processes, or in the nucleus, where it can affect gene expression. Understanding the subcellular localization of 3’,5’-Dichloroacetophenone is essential for elucidating its biochemical mechanisms and therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBBKVZFUHCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374147 | |
| Record name | 3',5'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14401-72-0 | |
| Record name | 3',5'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Dichloro-phenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

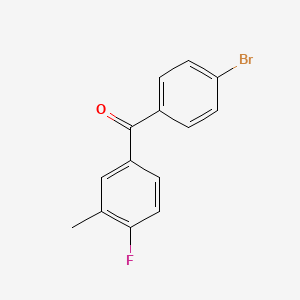

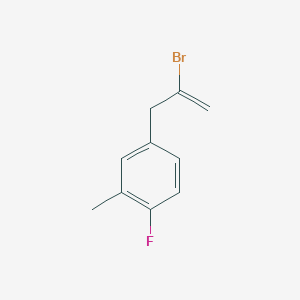
![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)

